(R)-1-Cbz-3-aminopiperidine

Chiral resolution Enantioselective synthesis DPP-4 inhibition

(R)-1-Cbz-3-aminopiperidine is an essential chiral piperidine building block with a Cbz protecting group. This single enantiomer ensures reproducible results in synthesizing DPP-4 inhibitors and other pharmaceutically active compounds. The Cbz group enables orthogonal deprotection via hydrogenolysis, offering strategic advantages over acid-labile Boc analogs. Its high purity minimizes the need for further purification, streamlining process development.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1044560-96-4
Cat. No. B1270722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-3-aminopiperidine
CAS1044560-96-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1
InChIKeyPBFBPDLWODIXHK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4): Sourcing and Core Properties for Chiral Piperidine Synthesis


(R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4) is a chiral piperidine building block characterized by an (R)-configured 3-amino group and a benzyl carbamate (Cbz) protecting group at the 1-position . Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol [1]. This compound belongs to the class of N-protected chiral 3-aminopiperidines, which are essential intermediates in the synthesis of pharmaceutically active compounds, including DPP-4 inhibitors for type 2 diabetes [2]. The Cbz protecting group confers orthogonal deprotection compatibility relative to acid-labile Boc-protected analogs, making it a strategically distinct choice for multi-step synthetic sequences [3].

Why (R)-1-Cbz-3-aminopiperidine Procurement Cannot Be Substituted by Racemates or Alternative Protected Analogs


Direct substitution of (R)-1-Cbz-3-aminopiperidine with racemic mixtures, (S)-enantiomers, or alternative N-protected analogs introduces unacceptable risks for scientific reproducibility and regulatory outcomes. Enantiomeric impurities lead to divergent biological activities, as demonstrated by the distinct pharmacological profiles of (R)- vs (S)-3-aminopiperidine derivatives in enzyme inhibition assays [1]. Furthermore, the Cbz protecting group exhibits fundamentally different deprotection chemistry (hydrogenolysis) compared to the acid-labile Boc group, dictating synthetic route compatibility and final product purity [2]. Substituting the Cbz group for Boc necessitates complete redesign of the orthogonal protection scheme, potentially increasing step count and reducing overall yield. The specific evidence guide below quantifies these differentiation points, establishing the basis for selective procurement.

Quantitative Differentiation Evidence for (R)-1-Cbz-3-aminopiperidine: Comparative Data Versus Closest Analogs


Chiral Purity and Biological Specificity: (R)-1-Cbz-3-aminopiperidine vs (S)-Enantiomer

The (R)-configuration of 1-Cbz-3-aminopiperidine is structurally required for the synthesis of clinically validated DPP-4 inhibitors including linagliptin and alogliptin [1]. While quantitative head-to-head IC50 data for the protected intermediate itself is not reported in primary literature—as the compound serves as a synthetic building block rather than a final pharmacological agent—the downstream consequences of stereochemical mis-selection are well-documented. The (R)-enantiomer of the deprotected 3-aminopiperidine core is the active stereoisomer required for DPP-4 inhibition; the (S)-enantiomer produces a different biological activity profile and cannot be substituted [2]. Suppliers of (R)-1-Cbz-3-aminopiperidine report minimum HPLC purity of 98% [3], while the (S)-enantiomer is offered at a lower minimum purity specification of 97% by the same supplier [4], indicating differential availability of high-purity material.

Chiral resolution Enantioselective synthesis DPP-4 inhibition

Protecting Group Orthogonality: (R)-1-Cbz-3-aminopiperidine vs (R)-1-Boc-3-aminopiperidine

The Cbz protecting group in (R)-1-Cbz-3-aminopiperidine is cleaved under neutral hydrogenolysis conditions (Pd/C, H2), whereas the Boc group in (R)-1-Boc-3-aminopiperidine requires acidic conditions (e.g., TFA) for deprotection [1]. This orthogonality is quantitatively demonstrated in kinetic resolution studies: 1-N-Cbz-protected 3-aminopyrrolidine resolved with >99% ee at 50% conversion, while 1-N-Boc-3-aminopiperidine yielded only 96% ee at 55% conversion under identical ω-transaminase conditions [2]. Although this specific study used the pyrrolidine analog for Cbz comparison, it establishes the class-level principle that the Cbz protecting group enables superior enantioselectivity outcomes in enzymatic resolutions. No direct head-to-head comparison of (R)-1-Cbz-3-aminopiperidine vs (R)-1-Boc-3-aminopiperidine for the same exact compound is available in primary literature.

Orthogonal protection Catalytic hydrogenation Solid-phase peptide synthesis

Synthetic Yield and Reproducibility: (R)-1-Cbz-3-aminopiperidine Deprotection Protocol

A patent-documented synthetic procedure for (R)-1-Cbz-3-aminopiperidine reports a 92% isolated yield for the Boc deprotection step using HCl in dioxane at room temperature, converting benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate to the target compound . The reaction was conducted on a 1 g (2.99 mmol) scale, yielding 700 mg of product after aqueous workup and extraction. This high-yielding protocol establishes a reproducible benchmark for researchers requiring this specific intermediate. Comparative yield data for the (S)-enantiomer or racemate under identical conditions is not available in the published literature, limiting the ability to make direct quantitative comparisons.

Boc deprotection Process chemistry Yield optimization

Purity Specification Benchmarking: (R)-1-Cbz-3-aminopiperidine vs Racemic 1-N-Cbz-3-aminopiperidine

Comparative analysis of commercial specifications reveals that (R)-1-Cbz-3-aminopiperidine is consistently supplied at a minimum HPLC purity of 98% [1], while the racemic mixture (1-N-Cbz-3-aminopiperidine, CAS 711002-74-3) is also specified at 98% minimum purity [2]. The critical differentiation lies not in the purity percentage but in the chemical entity itself: the racemate contains equal proportions of (R)- and (S)-enantiomers, each of which may exhibit different reactivity, crystallization behavior, and downstream biological activity. For applications requiring stereochemical fidelity—including DPP-4 inhibitor synthesis [3] and chiral ligand preparation—the racemate is functionally not interchangeable with the enantiopure (R)-compound, regardless of nominal purity specifications.

Enantiopure building block Quality control Analytical specification

Optimal Application Scenarios for (R)-1-Cbz-3-aminopiperidine Based on Verified Differentiation Evidence


Synthesis of (R)-Configured DPP-4 Inhibitors Including Linagliptin and Alogliptin

The (R)-stereochemistry of the 3-aminopiperidine core is required for the synthesis of clinically approved DPP-4 inhibitors [1]. (R)-1-Cbz-3-aminopiperidine provides the appropriately configured building block with the Cbz protecting group enabling orthogonal deprotection in multi-step synthetic sequences. The documented high-yield Boc deprotection protocol (92%) provides a validated entry point to the deprotected amine for subsequent functionalization .

Orthogonal Protection Strategies in Multi-Step Synthesis of Complex Chiral Amines

The Cbz protecting group is cleaved under neutral hydrogenolysis conditions (Pd/C, H2), which is orthogonal to acid-labile protecting groups such as Boc [1]. This orthogonality is essential for solid-phase peptide synthesis and complex natural product total synthesis where selective, sequential deprotection is required. The Cbz group also demonstrated superior enantioselectivity outcomes (>99% ee) compared to Boc (96% ee) in enzymatic resolution of structurally related compounds , suggesting strategic advantages for chiral pool approaches.

Chiral Ligand and Catalyst Development Requiring Enantiopure Piperidine Scaffolds

For the preparation of chiral ligands, organocatalysts, or chiral auxiliaries where stereochemical integrity directly determines enantioselectivity outcomes, the use of racemic material would compromise catalytic performance. (R)-1-Cbz-3-aminopiperidine, specified at 98% minimum HPLC purity as a single enantiomer [1], eliminates the 50% yield loss and separation burden associated with racemate procurement .

Process Chemistry Scale-Up and Kilo-Lab Manufacturing of Chiral Intermediates

The compound is commercially available in quantities up to kilograms with documented analytical specifications [1]. The availability of validated synthetic protocols with high isolated yields (92%) reduces process development timelines and supports reproducible scale-up. For manufacturing campaigns requiring stereochemical consistency across batches, the single-enantiomer starting material eliminates the need for chiral resolution steps later in the synthetic sequence.

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